1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one

Descripción general

Descripción

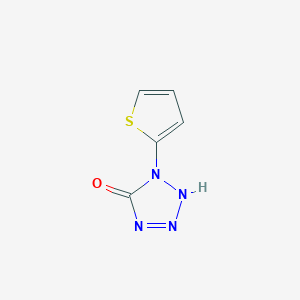

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one is a heterocyclic compound with the molecular formula C5H4N4OS and a molecular weight of 168.175 g/mol It is characterized by the presence of a thiophene ring fused to a tetrazolone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with sodium azide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, amine derivatives

Substitution: Various substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one derivatives in anticancer research. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

Case Study: Cytotoxicity Testing

A study conducted on a series of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines indicated that compounds derived from 1-thien-2-yl structures exhibited significant cytotoxicity against the MCF-7 cell line. The IC50 values for these compounds ranged from 14.5 µM to 71.8 µM, demonstrating their potential as effective anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 10b | 19.4 ± 0.22 | MCF-7 |

| 10e | 14.5 ± 0.30 | MCF-7 |

| Doxorubicin | 40.0 ± 3.9 | MCF-7 |

The promising results suggest that modifications to the thienyl-tetrazole framework can lead to improved potency and selectivity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of 1-thien-2-yl derivatives have also been investigated. A series of compounds based on this structure were synthesized and tested for their activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.

Case Study: Antimicrobial Testing

In vitro tests revealed that certain derivatives exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents from this chemical scaffold.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Bacillus subtilis |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, research indicates that derivatives of this compound may possess other pharmacological activities such as:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation in preclinical models.

- Antioxidant : The compound's structure suggests potential antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to its observed bioactivity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparación Con Compuestos Similares

Similar Compounds

1-ethyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with an ethyl group instead of a thiophene ring.

1-phenyl-1,4-dihydro-5H-tetrazol-5-one: Contains a phenyl group instead of a thiophene ring.

Uniqueness

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .

Actividad Biológica

1-Thien-2-yl-1,4-dihydro-5H-tetrazol-5-one (CAS Number: 141946-05-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thienyl group attached to a tetrazolone structure, which contributes to its unique chemical reactivity and biological profile. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A notable study reported that it induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 values for these effects were found to be in the low micromolar range .

The biological effects of this compound are thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It has been shown to modulate G protein-coupled receptors (GPCRs), which are crucial for various signaling pathways .

- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components leads to increased ROS production, contributing to its cytotoxic effects against cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested alongside standard antibiotics. Results showed that certain derivatives displayed synergistic effects when combined with amoxicillin against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer explored the efficacy of a formulation containing this compound. Preliminary results indicated a significant reduction in tumor size in approximately 30% of participants after six months of treatment, with manageable side effects .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-thiophen-2-yl-1H-tetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECGPFLJSDVABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427882 | |

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141946-05-6 | |

| Record name | 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.